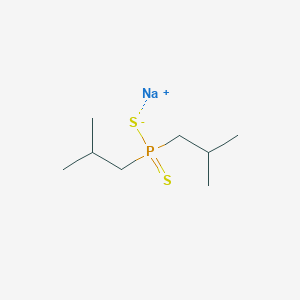

SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE

Description

The exact mass of the compound Sodium bis(2-methylpropyl)phosphinodithioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13360-78-6 |

|---|---|

Molecular Formula |

C8H19NaPS2 |

Molecular Weight |

233.3 g/mol |

IUPAC Name |

sodium;bis(2-methylpropyl)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C8H19PS2.Na/c1-7(2)5-9(10,11)6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,10,11); |

InChI Key |

UIQQXHHMGXBPQH-UHFFFAOYSA-N |

SMILES |

CC(C)CP(=S)(CC(C)C)[S-].[Na+] |

Canonical SMILES |

CC(C)CP(=S)(CC(C)C)S.[Na] |

Other CAS No. |

13360-78-6 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Sodium Di(isobutyl)dithiophosphinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium di(isobutyl)dithiophosphinate, a compound of significant interest in various industrial and research applications, is primarily utilized as a highly selective collector in the flotation of sulfide ores, particularly those containing copper, lead, and zinc. Its unique molecular structure allows for strong and selective interactions with the surfaces of these minerals, facilitating their separation from gangue materials. Beyond its metallurgical applications, this organophosphorus compound and its derivatives are explored in fields such as materials science and organic synthesis. This technical guide provides an in-depth overview of the predominant synthesis route for this compound, focusing on the widely employed Grignard reagent method. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for laboratory and pilot-scale production.

Primary Synthesis Route: The Grignard Reagent Method

The most common and scalable method for synthesizing this compound involves a three-step process utilizing a Grignard reagent.[1] This pathway is favored due to the ready availability of the starting materials and generally high yields. The overall process can be summarized as follows:

-

Formation of Isobutylmagnesium Bromide: The synthesis begins with the preparation of the Grignard reagent, isobutylmagnesium bromide, from the reaction of isobutyl bromide with magnesium metal.

-

Synthesis of the Intermediate: The Grignard reagent is then reacted with thiophosphoryl chloride (PSCl₃) to form the key intermediate, tetra-isobutyl bis(phosphinothioyl) (also described as tetra-isobutyl di-sulfur-bridged phosphine).

-

Formation of the Final Product: The intermediate is subsequently reacted with a sulfurating agent, typically a mixture of sodium sulfide and elemental sulfur, to yield the final product, this compound.

Experimental Protocols

The following protocols are based on established methodologies and provide a detailed guide for each step of the synthesis.

Step 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

This initial step involves the formation of the organometallic Grignard reagent, which serves as the nucleophilic isobutyl source for the subsequent reaction.

Methodology:

-

To a reaction vessel equipped with a stirrer and reflux condenser, add magnesium turnings and a small crystal of iodine in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Slowly add a solution of isobutyl bromide in the same solvent to initiate the reaction. The iodine helps to activate the magnesium surface.

-

Once the reaction has started, the remaining isobutyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure the complete reaction of the magnesium.[1]

Step 2: Synthesis of Tetra-isobutyl bis(phosphinothioyl)

In this step, the Grignard reagent is carefully reacted with thiophosphoryl chloride to form the phosphine intermediate.

Methodology:

-

The prepared Grignard reagent solution is cooled in an ice-water bath under a nitrogen atmosphere.

-

A solution of thiophosphoryl chloride in an anhydrous solvent (e.g., tetrahydrofuran) is added dropwise to the cooled Grignard reagent, maintaining the temperature below 10°C.

-

Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred for approximately 16 hours.[1]

-

The reaction is then quenched by carefully adding it to a cold (iced) dilute sulfuric acid solution for hydrolysis.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic phases are washed with water and dried, and the solvent is removed by rotary evaporation to yield tetra-isobutyl bis(phosphinothioyl) as a pale yellow liquid.[1]

Step 3: Synthesis of this compound

The final step involves the sulfurization and cleavage of the intermediate to form the desired sodium salt.

Methodology:

-

The tetra-isobutyl bis(phosphinothioyl) intermediate is placed in a reaction flask.

-

A mixture of elemental sulfur, hydrated sodium sulfide (e.g., Na₂S·9H₂O), and a phase transfer catalyst (e.g., tetrabutylammonium bromide) is added.[1]

-

The mixture is heated to 130°C and stirred for 3 hours.[1]

-

After cooling to room temperature, water is added to the reaction mixture, and the product is extracted with an organic solvent like ethyl acetate.

-

The combined organic extracts are dried, and the solvent is evaporated to yield this compound as a reddish-brown solid.[1]

Quantitative Data

The following table summarizes the typical yields for each step of the synthesis process as described in the experimental protocols.

| Step | Product | Starting Materials | Typical Yield |

| 1 & 2 | Tetra-isobutyl bis(phosphinothioyl) | Isobutyl Bromide, Magnesium, Thiophosphoryl Chloride | ~91.0%[1] |

| 3 | This compound | Tetra-isobutyl bis(phosphinothioyl), Sulfur, Sodium Sulfide | ~83.1%[1] |

| Overall | This compound | Isobutyl Bromide, Magnesium, Thiophosphoryl Chloride, Sulfur, Sodium Sulfide | ~75.6% |

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthesis workflow for this compound.

Caption: Step-by-step experimental procedure flow.

Conclusion

The Grignard reagent method provides a reliable and high-yielding route to this compound. Careful control of reaction conditions, particularly temperature during the addition of thiophosphoryl chloride, is crucial for achieving high yields and purity of the intermediate. The use of a phase transfer catalyst in the final step facilitates the reaction between the organic intermediate and the inorganic sulfurating agents, leading to an efficient conversion to the final product. The protocols and data presented in this guide offer a solid foundation for the synthesis of this important chemical compound for research and industrial applications.

References

Physicochemical Properties of Sodium Di(isobutyl)dithiophosphinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium di(isobutyl)dithiophosphinate (Na[iBu₂PS₂]) is an organophosphorus compound with significant industrial applications, primarily as a collector in the froth flotation process for the separation of sulfide minerals.[1] A thorough understanding of its physicochemical properties is paramount for optimizing its use, ensuring safety in handling and storage, and exploring potential new applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visual representation of a key experimental workflow.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent the most current and reliable data available.

| Property | Value | Units | Conditions |

| Molecular Formula | C₈H₁₈NaPS₂ | - | - |

| Molecular Weight | 232.32 | g/mol | - |

| Appearance | Yellowish liquid | - | - |

| pKa | 7.1 | - | at 20 °C |

| Water Solubility | 500 | g/L | at 20 °C |

| Boiling Point | 378.5 | °C | at 101,325 Pa |

| Density | 1.14 | g/cm³ | - |

| Specific Gravity | 1.14 | - | - |

| Vapor Pressure | 0.112 | Pa | at 20 °C |

| Flash Point | 93 | °C | - |

| Stability | Forms stable aqueous solutions | - | - |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Determination of Water Solubility

Objective: To quantitatively determine the solubility of this compound in water at a specified temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of water in several flasks.

-

Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 20 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature.

-

Filter the aliquot immediately using a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with a known volume of water.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method.

-

Calculate the solubility in g/L based on the measured concentration and the dilution factor.

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Materials:

-

This compound solution of known concentration

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Pipette a known volume of the this compound solution into a beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized strong acid, recording the pH after each incremental addition of the acid.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution as a function of the volume of acid added.

-

The pKa is the pH at the half-equivalence point, where half of the di(isobutyl)dithiophosphinate has been protonated.

Visualizations

Experimental Workflow for Water Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the water solubility of this compound.

Caption: Workflow for determining the water solubility of a compound.

Logical Relationship in Froth Flotation

This compound's primary role is as a collector in froth flotation. This diagram illustrates its logical function in this process.

Caption: Logical steps of mineral separation using a collector.

Conclusion

This technical guide provides essential physicochemical data and standardized experimental methodologies for this compound. The presented information is critical for professionals engaged in research, development, and industrial applications involving this compound. The structured data and detailed protocols facilitate a deeper understanding and safer, more effective utilization of this compound.

References

Unveiling Sodium Di(isobutyl)dithiophosphinate (CAS 13360-78-6): A Technical Overview of a Prominent Industrial Compound

For Immediate Release

[City, State] – [Date] – Sodium di(isobutyl)dithiophosphinate, identified by CAS number 13360-78-6, is a significant organophosphorus compound with well-established applications in several industrial sectors. While its utility in mining and materials science is extensively documented, a comprehensive review of available scientific literature reveals a notable absence of research into its applications in the fields of biology, pharmacology, and drug development. This technical guide provides a detailed summary of the existing knowledge on this compound, focusing on its chemical identity, industrial uses, and available toxicological data, while also addressing the current void in biomedical research.

Chemical Identity and Properties

This compound is an organophosphorus salt with the chemical formula C₈H₁₈NaPS₂. It is also known by several synonyms, including Aerophine 3418A, Diisobutyldithiophosphinic acid sodium salt, and Sodium di(isobutyl)dithiophosphite. The compound is typically supplied as a 50% aqueous solution, appearing as a colorless to light yellow, mobile liquid.

| Property | Value |

| Molecular Formula | C₈H₁₈NaPS₂ |

| Molecular Weight | 232.32 g/mol |

| CAS Number | 13360-78-6 |

| Appearance | Colorless to light yellow liquid (as 50% aqueous solution) |

| Solubility | Miscible with water |

Core Industrial Applications

The primary applications of this compound are centered around its properties as a highly effective collector in mineral flotation, a corrosion inhibitor, and a vulcanization accelerator.

Mineral Flotation

This compound, particularly under the trade name Aerophine® 3418A, is a widely used collector in the mining industry for the flotation of sulfide minerals. It has demonstrated high selectivity for copper, lead, and zinc sulfide ores, as well as for precious metals like gold and silver, especially in complex polymetallic ores. Its effectiveness lies in its ability to selectively bind to the surface of these minerals, rendering them hydrophobic and allowing for their separation from gangue materials in the flotation process.

Corrosion Inhibition

The compound's molecular structure allows it to form a protective film on metal surfaces, thereby inhibiting corrosion. This property makes it a valuable component in various industrial lubricants and metalworking fluids.

Rubber Vulcanization

In the rubber industry, this compound functions as a vulcanization accelerator. It participates in the cross-linking of polymer chains, a critical step in enhancing the durability, elasticity, and strength of rubber products.

Toxicological Profile

The available toxicological data for this compound is primarily focused on occupational safety and handling. The information is largely derived from acute toxicity studies and irritation tests.

| Test | Species | Route | Result | Reference |

| Acute Oral LD50 | Rat | Oral | 3.35 g/kg | [1] |

| Acute Dermal LD50 | Rabbit | Dermal | > 5.0 g/kg | [1] |

| Skin Irritation | Rabbit | Dermal | Mild to Moderate Irritation | [1] |

| Eye Irritation | Rabbit | Ocular | Moderate Irritation | [1] |

These studies indicate that this compound has low acute toxicity via oral and dermal routes. However, it can cause skin and eye irritation, necessitating the use of appropriate personal protective equipment during handling.

The Absence of Biomedical Research Applications

Despite its well-defined industrial roles, extensive searches of scientific databases and literature have not yielded any significant research on the biological, pharmacological, or therapeutic applications of this compound. Key areas where data is currently lacking for a biomedical research audience include:

-

Mechanism of Action: There is no published research detailing the compound's mechanism of action in biological systems.

-

Signaling Pathways: No studies have been identified that investigate the effect of this compound on any cellular signaling pathways.

-

In Vitro and In Vivo Studies: Beyond basic toxicological assessments, there is a lack of in vitro or in vivo studies exploring its potential biological effects.

-

Drug Development: The compound is not currently a subject of investigation in any publicly available drug development programs.

This lack of data precludes the creation of detailed experimental protocols, quantitative data tables for biological activity, or signaling pathway diagrams as there is no foundational research to draw upon.

Logical Relationship of Current Knowledge

The following diagram illustrates the current state of knowledge regarding this compound, highlighting its established industrial applications and the notable gap in biomedical research.

Conclusion

References

Technical Guide: Solubility of Sodium Di(isobutyl)dithiophosphinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium di(isobutyl)dithiophosphinate is a compound of significant interest across various industrial and research sectors. Its applications range from a collector in mineral flotation processes to a component in the synthesis of more complex molecules.[1] The effectiveness of this compound in these applications is often contingent on its behavior in different solvent systems. While its aqueous solubility is documented to be 500 g/L at 20°C, a comprehensive understanding of its solubility in organic solvents is crucial for process optimization, reaction condition selection, and the development of new applications.

This guide provides a detailed framework for determining the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on equipping researchers with the necessary experimental protocols and analytical considerations to generate this critical data in-house.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The table below is provided as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | ||||

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Toluene | ||||

| e.g., Dichloromethane | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Hexane |

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal equilibrium method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled shaker or incubator

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight caps

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or ICP-OES/MS for sodium or phosphorus)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid remains at the bottom.

-

To each vial, add a precise volume of the chosen organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solvent is fully saturated with the solute. The exact time should be determined by preliminary experiments where the concentration of the solute in the supernatant is measured at different time points until it reaches a constant value.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker, ensuring the undissolved solid is not disturbed.

-

Allow the vials to stand for a short period to let the solid settle.

-

Withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter (also pre-warmed) to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Measured Concentration × Dilution Factor × Volume of Sample) / 10

-

3. Analytical Methods for Concentration Determination:

The choice of analytical method will depend on the solvent system and available instrumentation.

-

UV-Vis Spectrophotometry: If this compound exhibits a chromophore with sufficient absorbance in the UV-Vis region, this can be a straightforward method. A calibration curve must be prepared using standards of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be a highly accurate and precise method for determining concentration. A suitable column and mobile phase must be developed.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These techniques can be used to determine the concentration of sodium or phosphorus in the saturated solution, which can then be stoichiometrically related back to the concentration of this compound.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to the Thermal Stability and Decomposition of Sodium Di(isobutyl)dithiophosphinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium di(isobutyl)dithiophosphinate is a specialized organophosphorus compound with applications in various industrial processes. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, predicting shelf-life, and controlling reaction pathways in its applications. This technical guide provides a comprehensive overview of the currently available data on the thermal behavior of this compound, details standard experimental protocols for its analysis, and outlines the expected decomposition pathways.

Thermal Properties and Stability

This compound is generally considered to be a stable compound under standard storage conditions. However, elevated temperatures can induce decomposition. The available data from safety and material data sheets provide a foundational understanding of its thermal limits.

Quantitative Thermal Data Summary

The following table summarizes the key quantitative data related to the thermal stability of this compound. It is important to note that specific experimental data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not extensively available in public literature. The data presented here are derived from safety data sheets and may represent bulk properties rather than detailed thermal events.

| Parameter | Value | Source Citation(s) |

| Decomposition Temperature | > 350 °C | [1] |

| Auto-ignition Temperature | 437 °C | [2] |

| Chemical Stability | Stable under normal conditions | [1][2] |

Hazardous Decomposition Products

Upon thermal decomposition, this compound is expected to break down into several smaller, potentially hazardous molecules. The primary decomposition products identified in safety literature are listed below. The formation of these products is highly dependent on the conditions of decomposition, such as temperature, atmosphere (inert or oxidative), and the presence of other chemical agents.

-

Carbon Oxides: Carbon dioxide (CO₂) and Carbon monoxide (CO)[1][3]

-

Phosphorus Oxides: Various oxides of phosphorus (e.g., P₄O₁₀)[1][2]

-

Sulfur Compounds: Sulfur (S) and potentially hydrogen sulfide (H₂S)[1][3]

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed. The following sections detail the standard methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of mass loss of the sample as a function of temperature. This provides information on the onset of decomposition and the different stages of degradation.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 3-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with a selected atmosphere (e.g., high-purity nitrogen for inert decomposition or air for oxidative decomposition) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C or higher, depending on the expected decomposition).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of mass lost at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature. This technique is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum, copper). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.

-

Heating Program: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) that mirrors the TGA experiment for direct comparison.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed for endothermic (heat-absorbing) or exothermic (heat-releasing) peaks, which correspond to thermal events. The onset temperature, peak temperature, and the area of the peak (which corresponds to the enthalpy change) are determined.

Visualizing Experimental Workflow and Decomposition Logic

The following diagrams illustrate the logical workflow for the thermal analysis of this compound and a conceptual representation of its decomposition process.

Caption: Workflow for Thermal Analysis.

Caption: Conceptual Decomposition Pathway.

Conclusion

While this compound exhibits good thermal stability under normal conditions, it will undergo decomposition at temperatures exceeding 350 °C. The primary decomposition products are oxides of carbon, phosphorus, and sulfur. For a more detailed and quantitative understanding of its thermal behavior, rigorous experimental analysis using TGA and DSC is recommended. The protocols outlined in this guide provide a framework for conducting such studies. The resulting data would be invaluable for optimizing processes where this compound is used at elevated temperatures and for enhancing safety protocols. Further research employing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be beneficial for elucidating the specific chemical species formed during decomposition and for confirming the proposed decomposition pathways.

References

- 1. youtube.com [youtube.com]

- 2. A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials [dro.deakin.edu.au]

- 3. Pyrolysis-Gas Chromatography/Mass... preview & related info | Mendeley [mendeley.com]

"spectroscopic analysis of sodium di(isobutyl)dithiophosphinate"

An In-depth Technical Guide to the Spectroscopic Analysis of Sodium Di(isobutyl)dithiophosphinate

Introduction

This compound is an organophosphorus compound primarily utilized as a selective collector in the mining industry for the flotation of copper, lead, and zinc sulfide ores.[1][2] Its effectiveness is rooted in the chemical structure of the di(isobutyl)dithiophosphinate anion and its ability to selectively bind to mineral surfaces. A thorough spectroscopic analysis is essential for quality control, understanding its mechanism of action, and for guiding the development of new applications. This guide provides a comprehensive overview of the key spectroscopic techniques for the characterization of this compound, targeting researchers, scientists, and professionals in drug development and materials science.

Quantitative Spectroscopic Data

The following tables summarize key quantitative data obtained from various spectroscopic techniques. It is important to note that the spectral details can be influenced by the sample state (solid or solution) and the solvent used.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ³¹P | 80-90 | Singlet | P nucleus in the dithiophosphinate group |

| ¹H | ~0.9-1.1 | Doublet | Methyl protons (-CH₃) |

| ~1.9-2.2 | Multiplet | Methylene protons (-CH₂-) | |

| ~2.3-2.6 | Multiplet | Methine proton (-CH-) | |

| ¹³C | ~23-26 | Singlet | Methyl carbons (-CH₃) |

| ~28-32 | Singlet | Methine carbon (-CH-) | |

| ~48-52 | Singlet | Methylene carbons (-CH₂-) | |

| Note: Chemical shifts are approximate and can vary based on the solvent and concentration. |

Table 2: Vibrational Spectroscopy Data (FTIR & Raman)

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopic Technique |

| ~2955 | C-H asymmetric stretching | FTIR, Raman |

| ~2870 | C-H symmetric stretching | FTIR, Raman |

| ~1465 | C-H asymmetric bending | FTIR, Raman |

| ~1370 | C-H symmetric bending | FTIR, Raman |

| ~680 | P-C stretching | FTIR, Raman |

| ~600-620 | P=S asymmetric stretching | FTIR, Raman |

| ~540-560 | P-S symmetric stretching | FTIR, Raman |

| Note: The exact positions of the phosphorus-sulfur stretches are sensitive to the molecular environment and any coordination to metal ions. |

Table 3: UV-Visible (UV-Vis) Spectroscopy Data

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~230-250 nm | Not specified | Aqueous | π → π* transition of the P=S bond |

| ~280-300 nm | Not specified | Aqueous | n → π* transition of the P=S bond |

| Note: The UV-Vis spectrum of dithiophosphinates is characterized by absorptions related to the thiophosphoryl group. |

Table 4: Mass Spectrometry Data

| m/z | Ion | Ionization Technique |

| 209.06 | [C₈H₁₈PS₂]⁻ | Electrospray (ESI) |

| 255.03 | [C₈H₁₇NaPS₂]⁻ | Electrospray (ESI) |

| Note: In negative ion mode ESI-MS, the primary ion observed is that of the dithiophosphinate anion. |

Experimental Protocols

Detailed methodologies for the primary spectroscopic techniques are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework and confirm the phosphorus environment.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh 15-25 mg of this compound.

-

Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.

-

Ensure the solution is homogeneous.

-

-

Data Acquisition:

-

¹H NMR: Acquire spectra using a standard pulse sequence. A spectral width of 10-15 ppm centered around 5 ppm is typical.

-

¹³C NMR: A proton-decoupled experiment is standard. A spectral width of 200-220 ppm is generally sufficient.

-

³¹P NMR: A proton-decoupled experiment is used. A spectral width of 150-200 ppm centered around 50 ppm is a good starting point. An external standard (e.g., 85% H₃PO₄) can be used for referencing.

-

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

-

Instrumentation: An FTIR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Sample Preparation (ATR method):

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the crystal.

-

Apply consistent pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Collect the spectrum from 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

3.3. Raman Spectroscopy

-

Objective: To obtain complementary vibrational information, particularly for symmetric bonds and the P-S framework.

-

Instrumentation: A Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

Sample Preparation:

-

A small amount of the solid sample is placed on a microscope slide.

-

Alternatively, for aqueous solutions, a quartz cuvette can be used.

-

-

Data Acquisition:

-

The laser is focused on the sample.

-

The spectrum is collected over a range of approximately 100 to 3200 cm⁻¹.

-

Laser power and acquisition time are optimized to maximize signal while avoiding sample fluorescence or degradation.

-

3.4. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions within the dithiophosphinate chromophore.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., deionized water or ethanol).

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading in the range of 0.1 to 1.0.

-

-

Data Acquisition:

-

Record a baseline using a cuvette filled with the solvent.

-

Record the spectrum of the sample solution over a wavelength range of 200 to 400 nm.

-

3.5. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the anion and study its fragmentation.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Sample Preparation:

-

Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water.

-

-

Data Acquisition:

-

Infuse the solution into the ESI source.

-

Acquire spectra in negative ion mode to observe the [C₈H₁₈PS₂]⁻ anion.

-

The mass analyzer can be scanned over a range of m/z 50-500.

-

Visualizations

Diagram 1: General Experimental Workflow

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

Diagram 2: Data Integration for Structural Confirmation

Caption: Logical relationship showing how data from different techniques confirm the structure.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Dithiophosphinates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the safe handling of dithiophosphinates in a laboratory and drug development setting. It covers toxicological data, exposure control, personal protective equipment, and emergency procedures.

Introduction to Dithiophosphinates

Dithiophosphinates are a class of organophosphorus compounds characterized by the presence of a dithiophosphinate functional group. They have gained interest in various applications, including as collectors in mineral flotation and as ligands in coordination chemistry.[1] While some dithiophosphinates are considered to have a more attractive health, safety, and environmental (HSE) profile compared to other sulfur-containing compounds like xanthates, they still present potential health risks that necessitate careful handling and a thorough understanding of their toxicological properties.[1]

Toxicological Data

The available toxicological data for dithiophosphinates is limited and not comprehensive for all compounds within this class. The following tables summarize the known quantitative data. It is crucial to treat all dithiophosphinates with a high degree of caution and to assume they may possess significant toxicity in the absence of specific data.

Table 1: Acute Toxicity Data for Selected Dithiophosphinates

| Chemical Name | CAS Number | Test Species | Route of Administration | LD50/LC50 | Reference |

| Sodium di(isobutyl)dithiophosphinate | 13360-78-6 | Rat | Oral | 3350 mg/kg | [2] |

| O,O'-Diethyl Dithiophosphate | 298-06-6 | Rat | Oral | = 4510 mg/kg | [3] |

| O,O'-Diethyl Dithiophosphate | 298-06-6 | Rabbit | Dermal | = 415 mg/kg | [3] |

| O,O'-Diethyl Dithiophosphate | 298-06-6 | Rat | Inhalation (4h) | = 1.89 mg/L | [3] |

Table 2: Genotoxicity and Carcinogenicity Data

| Chemical Name | Assay Type | Species/System | Result | Reference |

| This compound | Ames Test | Salmonella typhimurium | Not mutagenic | [4] |

| 2,5-Dithiobiurea | Carcinogenicity Bioassay | B6C3F1 Mice (female) | Suggested, but insufficient to establish carcinogenicity | [2] |

| 2,5-Dithiobiurea | Carcinogenicity Bioassay | B6C3F1 Mice (male) | Not carcinogenic | [2] |

| 2,5-Dithiobiurea | Carcinogenicity Bioassay | Fischer 344 Rats (male & female) | Not carcinogenic | [2] |

Mechanism of Action and Toxicodynamics

The primary mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of symptoms affecting the nervous system, muscles, and glands.[5] While this is a well-established mechanism for many organophosphates, the extent to which it applies to all dithiophosphinates is not fully elucidated and may vary depending on the specific structure of the compound. Other potential mechanisms of toxicity, such as oxidative stress, are also being investigated for organophosphorus compounds.[6]

Caption: General mechanism of organophosphate toxicity via acetylcholinesterase inhibition.

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals.[7][8] These guidelines provide a framework for determining acute toxicity, repeated dose toxicity, genotoxicity, and carcinogenicity.

Acute Toxicity Testing (OECD Guidelines 402, 403, 420, 423, 425)

-

Objective: To determine the short-term toxicity of a substance from a single or multiple exposures over a short period.

-

Methodology:

-

Dose-ranging: Preliminary studies are conducted to determine the appropriate dose range.

-

Main Study: Animals (typically rats or mice) are administered the test substance via oral, dermal, or inhalation routes at several dose levels.

-

Observation: Animals are observed for signs of toxicity and mortality for a defined period (e.g., 14 days).

-

Data Analysis: The LD50 (lethal dose for 50% of the test population) or LC50 (lethal concentration for 50% of the test population) is calculated.

-

Repeated Dose Toxicity Testing (OECD Guidelines 407, 408)

-

Objective: To evaluate the toxic effects of a substance following repeated administration over a prolonged period (e.g., 28 or 90 days).[9][10]

-

Methodology:

-

Dose Selection: At least three dose levels (low, medium, and high) and a control group are used.

-

Administration: The test substance is administered daily to the test animals for the specified duration.

-

In-life Monitoring: Animals are regularly observed for clinical signs of toxicity, and parameters such as body weight, food consumption, and hematology are monitored.

-

Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined histopathologically.

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.[9]

-

Genotoxicity Testing (e.g., OECD Guidelines 471, 474)

-

Objective: To assess the potential of a substance to cause genetic damage.

-

Methodology:

-

Ames Test (OECD 471): A bacterial reverse mutation assay using strains of Salmonella typhimurium to detect point mutations.

-

In Vitro Micronucleus Test (OECD 487): Mammalian cells are exposed to the test substance, and the formation of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) is assessed.[11][12]

-

Caption: A generalized workflow for the toxicological evaluation of a chemical substance.

Occupational Exposure and Control

Occupational Exposure Limits (OELs)

Currently, there are no specific Occupational Exposure Limits (OELs) established for dithiophosphinates. In the absence of specific limits, it is prudent to handle these compounds with a high level of caution and to adhere to the general OELs for organophosphorus pesticides where applicable. The American Conference of Governmental Industrial Hygienists (ACGIH), the National Institute for Occupational Safety and Health (NIOSH), and the Occupational Safety and Health Administration (OSHA) provide OELs for some organophosphates, which can serve as a conservative reference.[6][8]

Table 3: General Occupational Exposure Limits for Organophosphate Pesticides (as a reference)

| Organization | Exposure Limit Type | Value |

| ACGIH | TLV-TWA (various compounds) | Varies by compound |

| NIOSH | REL-TWA (various compounds) | Varies by compound |

| OSHA | PEL-TWA (various compounds) | Varies by compound |

Note: TLV (Threshold Limit Value), REL (Recommended Exposure Limit), PEL (Permissible Exposure Limit), TWA (Time-Weighted Average). Consult specific guidelines for individual organophosphate compounds.

Engineering Controls

-

Ventilation: All work with dithiophosphinates, especially volatile compounds or those that may generate aerosols, should be conducted in a certified chemical fume hood.[13]

-

Containment: Use of glove boxes or other closed systems is recommended for handling highly toxic or potent dithiophosphinates.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling dithiophosphinates.[14][15]

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[13]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of inhalation and engineering controls are not sufficient, a properly fitted respirator with appropriate cartridges for organic vapors and particulates should be used.[16]

Safe Handling and Storage

-

Training: All personnel handling dithiophosphinates must receive specific training on the hazards, safe handling procedures, and emergency protocols.[17]

-

Designated Areas: Work with dithiophosphinates should be restricted to designated areas with appropriate engineering controls.

-

Storage: Store dithiophosphinates in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[18] Containers should be tightly sealed and clearly labeled.

-

Waste Disposal: All dithiophosphinate waste, including contaminated PPE and glassware, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[18]

Emergency Procedures

Spills

-

Small Spills:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE.

-

Contain the spill with an absorbent material (e.g., vermiculite, sand).[3]

-

Carefully collect the absorbed material into a labeled hazardous waste container.

-

Decontaminate the spill area.

-

-

Large Spills:

Personal Exposure

-

Skin Contact:

-

Eye Contact:

-

Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[19]

-

Seek immediate medical attention.

-

-

Inhalation:

-

Move the individual to fresh air.[20]

-

If breathing is difficult, administer oxygen.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse the mouth with water.

-

Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the substance.[13]

-

Conclusion

Dithiophosphinates are a class of compounds with potential health hazards that require stringent safety precautions. While they may offer some advantages over other reagents, the lack of comprehensive toxicological data for many dithiophosphinates necessitates a conservative approach to their handling. Adherence to the guidelines outlined in this document, including the consistent use of engineering controls and personal protective equipment, is paramount to ensuring the safety of all personnel working with these compounds. Further research into the specific toxicological profiles of various dithiophosphinates is needed to refine these safety recommendations.

References

- 1. Estimates of the proportion of chemicals that were carcinogenic or anticarcinogenic in bioassays conducted by the National Toxicology Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioassay of 2,5-dithiobiurea for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. chemeng.upatras.gr [chemeng.upatras.gr]

- 5. Role of Acetylcholinesterase (AChE) reactivators in the treatment of Organophosphorus poisoning: in vivo, in vitro, and in silico studies | Chemical Biology Letters [pubs.thesciencein.org]

- 6. osha.gov [osha.gov]

- 7. gov.uk [gov.uk]

- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 9. The toxicokinetics and toxicodynamics of organophosphonates versus the pharmacokinetics and pharmacodynamics of oxime antidotes: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. subchronic toxicity studies: Topics by Science.gov [science.gov]

- 11. sanei.or.jp [sanei.or.jp]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Chemical Emergency Preparedness | American Red Cross [redcross.org]

- 14. hazmatschool.com [hazmatschool.com]

- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 16. smith.agrilife.org [smith.agrilife.org]

- 17. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]

- 18. Toxicodynamics - Wikipedia [en.wikipedia.org]

- 19. In vitro and in vivo protection of acetylcholinesterase against organophosphate poisoning by pretreatment with a novel derivative of 1,3,2-dioxaphosphorinane 2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]

The Environmental Fate of Sodium Di(isobutyl)dithiophosphinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the environmental fate of sodium di(isobutyl)dithiophosphinate. It is important to note that there are significant gaps in the scientific literature concerning the specific biotic and abiotic degradation pathways, as well as the bioaccumulation potential of this compound. The information presented herein should be interpreted with caution, and further research is strongly encouraged to fully characterize its environmental impact.

Introduction

This compound is an organophosphorus compound primarily utilized as a selective collector in the flotation process for the extraction of various metal sulfide ores, including those of copper, lead, and zinc.[1][2] It also finds application as a vulcanization accelerator in the rubber industry.[1] Given its use in large-scale industrial processes, understanding its behavior and persistence in the environment is crucial for assessing its potential ecological risks. This technical guide provides a comprehensive overview of the known environmental fate of this compound, including its chemical stability, ecotoxicological profile, and hypothetical degradation pathways. It also outlines standard experimental protocols for assessing key environmental fate parameters where substance-specific data is currently unavailable.

Chemical Identity and Physicochemical Properties

A summary of the key chemical identifiers and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 13360-78-6 | |

| Molecular Formula | C8H18NaPS2 | |

| Molecular Weight | 232.32 g/mol | |

| Appearance | Yellowish, odorless liquid | |

| Water Solubility | 500 g/L at 20°C | |

| Vapor Pressure | 0.112 Pa at 20°C | |

| pKa | 7.1 at 20°C | |

| LogP (octanol/water) | -1.64 at 23°C |

Environmental Fate

The environmental fate of a chemical substance encompasses its transformation and transport in various environmental compartments. Key processes include hydrolysis, biodegradation, photodegradation, and bioaccumulation.

Abiotic Degradation

Hydrolysis:

This compound exhibits high chemical stability in aqueous solutions. A comparative study on the chemical stability of different flotation collectors found that, unlike xanthates, this compound does not readily hydrolyze, oxidize, or decompose into other chemical species under varying pH conditions. This suggests a low potential for abiotic degradation through hydrolysis in the aquatic environment. However, it is mentioned that strong acids can accelerate the hydrolysis of dithiophosphates in general.

Biodegradation

There is currently a lack of specific studies on the biodegradation of this compound. To assess its potential for biodegradation, standardized tests such as the OECD Guideline 301 for "Ready Biodegradability" would be required.

Experimental Protocol: OECD Guideline 301 - Ready Biodegradability (Closed Bottle Test)

The Closed Bottle Test is a screening method to assess the ready biodegradability of a chemical by aerobic microorganisms.

-

Test Setup: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge from a wastewater treatment plant).

-

Incubation: The solution is kept in a completely filled, closed bottle in the dark at a constant temperature (typically 20°C) for 28 days.

-

Measurement: The depletion of dissolved oxygen is measured periodically.

-

Endpoint: The extent of biodegradation is calculated as the percentage of the theoretical oxygen demand (ThOD) consumed. A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day period.

References

Methodological & Application

Application Notes and Protocols: Sodium Di(isobutyl)dithiophosphinate in Copper Sulfide Flotation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium di(isobutyl)dithiophosphinate (DTPINa) as a highly selective collector in the flotation of copper sulfide ores. The information is intended for researchers and scientists in the field of mineral processing and metallurgy.

Introduction

This compound is an effective collector for the flotation of copper sulfide minerals, particularly chalcopyrite.[1][2] It demonstrates high selectivity against iron sulfides like pyrite, a common gangue mineral in copper ores.[2][3] This selectivity is crucial for producing high-grade copper concentrates and minimizing the economic and environmental costs associated with smelting pyrite-rich concentrates.[4] DTPINa is known for its strong collecting power and its ability to form stable hydrophobic layers on the surface of copper sulfide minerals, facilitating their attachment to air bubbles in the flotation process.[2][3] Its mechanism of action is believed to be chemical adsorption, where the dithiophosphinate group chemically bonds with the copper ions on the mineral surface.[2][3][5]

Key Applications

-

Selective flotation of chalcopyrite from pyrite: DTPINa shows a strong affinity for chalcopyrite while having a minimal collecting effect on pyrite, especially in a controlled pH range.[2][3][4]

-

Flotation of complex and polymetallic sulfide ores: It is effective in recovering valuable minerals from complex ores containing copper, lead, and zinc sulfides.[1][6]

-

Recovery of precious metals: DTPINa can also be used to improve the recovery of precious metals such as gold and silver that are often associated with copper sulfide ores.[7]

Quantitative Data Presentation

The following tables summarize the performance of this compound in single mineral flotation experiments.

Table 1: Chalcopyrite vs. Pyrite Flotation with DTPINa

| Mineral | Collector Dosage (mg/L) | pH | Recovery (%) | Source |

| Chalcopyrite | 12 | 8 | 96.2 | [2][3] |

| Pyrite | 12 | 8 | 13.5 | [2][3] |

Table 2: Galena vs. Sphalerite Flotation with DTPINa

| Mineral | Collector Dosage (mg/L) | pH | Recovery (%) | Source |

| Galena | 50 | 11 | 91.7 | [2][3] |

| Sphalerite | 50 | 11 | 16.9 | [2][3] |

Experimental Protocols

This section outlines a general protocol for conducting a laboratory-scale flotation experiment to evaluate the effectiveness of this compound.

1. Ore Preparation and Grinding

-

Obtain a representative sample of the copper sulfide ore.

-

Crush the ore to a suitable size (e.g., -10 mesh).

-

Grind the crushed ore in a ball mill to achieve a target particle size distribution, typically 80% passing 75 µm. The grinding is usually done in a slurry with a specific solids concentration (e.g., 50-65% w/w).

2. Pulp Preparation and Conditioning

-

Transfer the ground ore slurry to a flotation cell.

-

Dilute the slurry with water to the desired pulp density for flotation (e.g., 25-35% solids).

-

Adjust the pH of the pulp to the target level using a suitable regulator (e.g., lime or sodium hydroxide). For chalcopyrite flotation with DTPINa, a pH of 8 is often optimal.[2][3]

-

Add the this compound collector solution of a known concentration to the pulp. The dosage will depend on the ore characteristics but a starting point could be 12 mg/L.[2][3]

-

Condition the pulp with the collector for a specific period (e.g., 3-5 minutes) to allow for the adsorption of the collector onto the mineral surfaces.

3. Flotation

-

Add a frother (e.g., Methyl Isobutyl Carbinol - MIBC) to the pulp and condition for a shorter period (e.g., 1-2 minutes).

-

Introduce air into the flotation cell to generate bubbles.

-

Collect the froth, which is enriched with the hydrophobic copper sulfide minerals, for a set period (e.g., 5-15 minutes).

-

The collected froth is the concentrate, and the remaining slurry in the cell is the tailings.

4. Analysis

-

Filter, dry, and weigh the concentrate and tailings.

-

Assay the feed, concentrate, and tailings samples for their copper content and other elements of interest using appropriate analytical techniques (e.g., Atomic Absorption Spectroscopy or X-Ray Fluorescence).

-

Calculate the recovery and grade of copper in the concentrate to evaluate the flotation performance.

Visualizations

Caption: Experimental workflow for copper sulfide flotation.

References

- 1. This compound: A Versatile Compound for Mining Industry [zxchem.com]

- 2. globethesis.com [globethesis.com]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Ore Beneficiation Chemicals Containing Sodium Diisobutyl Dithiophosphate [yxbjtech.com]

"protocol for selective flotation of lead-zinc ores with dithiophosphinates"

Application Note & Protocol

This document provides a detailed protocol for the selective flotation of lead-zinc (Pb-Zn) sulfide ores utilizing dithiophosphinate-based collectors. The primary objective of this protocol is to achieve a high-grade separation of galena (PbS) from sphalerite (ZnS) and other gangue minerals, particularly pyrite (FeS₂). The methodology is designed for researchers, scientists, and professionals in mineral processing and extractive metallurgy.

Introduction

The selective flotation of lead-zinc ores is a critical process in the beneficiation of these valuable base metals. Dithiophosphinates have emerged as highly effective collectors, demonstrating superior selectivity for galena over sphalerite and pyrite compared to traditional xanthate collectors.[1] The most notable dithiophosphinate collector for this application is sodium diisobutyldithiophosphinate, commercially known as AeroPhine 3418A.[2][3] This protocol outlines a standard laboratory procedure for the sequential flotation of lead and zinc sulfides. The process involves the initial depression of sphalerite and pyrite while floating galena, followed by the activation and flotation of sphalerite.

Experimental Protocol

This protocol is based on a laboratory-scale flotation experiment using a standard flotation cell.

Materials and Reagents

-

Ore Sample: A representative sample of lead-zinc sulfide ore, ground to a particle size of 80% passing 75 µm.

-

Collector for Lead: Sodium diisobutyl dithiophosphinate (e.g., AeroPhine 3418A). Prepare a 1% w/v solution in deionized water.

-

Collector for Zinc: A collector suitable for activated sphalerite, such as a xanthate (e.g., Potassium Amyl Xanthate - PAX) or a different dithiophosphate. Prepare a 1% w/v solution in deionized water.

-

Frother: Methyl Isobutyl Carbinol (MIBC).

-

pH Modifier: Lime (Ca(OH)₂) or Sodium Carbonate (Na₂CO₃) and Sulfuric Acid (H₂SO₄) to adjust the pulp pH.

-

Sphalerite Depressant: Zinc Sulfate (ZnSO₄). Prepare a 10% w/v solution. Sodium cyanide (NaCN) can also be used but requires stringent safety protocols.[4]

-

Pyrite Depressant: A suitable depressant if pyrite content is high (e.g., lime at high pH).

-

Sphalerite Activator: Copper Sulfate (CuSO₄). Prepare a 10% w/v solution.

-

Deionized Water

Equipment

-

Laboratory Flotation Machine (e.g., Denver D-12) with a 2.5 L cell

-

pH Meter

-

Grinding Mill (for ore preparation)

-

Sieves for particle size analysis

-

Filter Press or vacuum filter for dewatering concentrates and tailings

-

Drying Oven

-

Analytical balance

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) for elemental analysis

Flotation Procedure

The selective flotation is performed in two main stages: lead flotation followed by zinc flotation.

Stage 1: Lead Flotation (Galena Recovery)

-

Pulp Preparation: Add 1 kg of the ground ore sample to the 2.5 L flotation cell. Add deionized water to achieve a pulp density of 30-35% solids.

-

pH Adjustment: Start the agitator and adjust the pulp pH to 8.0 using lime or sodium carbonate.[5] This pH is optimal for galena flotation with dithiophosphinate collectors while aiding in the depression of sphalerite and pyrite.

-

Sphalerite and Pyrite Depression: Add the sphalerite depressant (Zinc Sulfate solution). A typical dosage is 250 g/ton of ore.[3] Allow for a conditioning time of 5 minutes.

-

Collector Addition: Add the sodium diisobutyl dithiophosphinate (AeroPhine 3418A) solution. The dosage can range from 20 to 100 g/ton , depending on the ore characteristics. A starting dosage of 50 g/ton is recommended. Condition the pulp for 3 minutes.

-

Frother Addition: Add MIBC frother at a dosage of 25-50 g/ton . Condition for an additional 1 minute.

-

Flotation: Open the air inlet and collect the lead-rich froth for a predetermined time (e.g., 5-10 minutes) until the froth becomes barren. This is the rougher lead concentrate.

-

Cleaning (Optional but Recommended): The rougher lead concentrate can be re-pulped and subjected to one or two stages of cleaning flotation to improve the grade. The pH should be maintained at 8.0.

Stage 2: Zinc Flotation (Sphalerite Recovery)

-

Pulp Preparation: The tailings from the lead flotation stage remain in the flotation cell.

-

pH Adjustment: Adjust the pulp pH to 6.0 .[5] This lower pH is favorable for the activation and flotation of sphalerite.

-

Sphalerite Activation: Add the copper sulfate solution to the pulp. A typical dosage is 400-800 g/ton of the initial ore. Condition the pulp for 5-10 minutes to allow for the activation of the sphalerite surfaces.

-

Collector Addition: Add the zinc collector (e.g., PAX). A typical dosage is 100-200 g/ton . Condition for 3 minutes.

-

Frother Addition: Add MIBC frother as needed (e.g., 20 g/ton ). Condition for 1 minute.

-

Flotation: Open the air inlet and collect the zinc-rich froth. This is the rougher zinc concentrate.

-

Cleaning (Optional but Recommended): The rougher zinc concentrate can be cleaned in one or more stages to achieve the final concentrate grade.

Sample Analysis

-

Filter, dry, and weigh all collected concentrates and the final tailings.

-

Analyze the feed ore, concentrates, and tailings for their lead and zinc content using AAS or ICP.

-

Calculate the recovery and grade for both lead and zinc.

Data Presentation

The following tables summarize the expected quantitative data from the selective flotation protocol.

Table 1: Reagent Dosages and Pulp Conditions

| Reagent | Stage | Dosage ( g/ton ) | pH | Conditioning Time (min) |

| Zinc Sulfate (ZnSO₄) | Lead Flotation | 250 | 8.0 | 5 |

| Sodium Diisobutyl Dithiophosphinate | Lead Flotation | 50 | 8.0 | 3 |

| MIBC | Lead Flotation | 30 | 8.0 | 1 |

| Copper Sulfate (CuSO₄) | Zinc Flotation | 600 | 6.0 | 10 |

| Potassium Amyl Xanthate (PAX) | Zinc Flotation | 150 | 6.0 | 3 |

| MIBC | Zinc Flotation | 20 | 6.0 | 1 |

Table 2: Example Flotation Performance

| Product | Weight (%) | Pb Grade (%) | Zn Grade (%) | Pb Recovery (%) | Zn Recovery (%) |

| Lead Concentrate | 5.0 | 65.0 | 4.0 | 85.0 | 5.0 |

| Zinc Concentrate | 15.0 | 1.5 | 50.0 | 6.0 | 88.0 |

| Tailings | 80.0 | 0.5 | 0.8 | 9.0 | 7.0 |

| Feed (Calculated) | 100.0 | 3.83 | 8.58 | 100.0 | 100.0 |

Visualizations

Diagram 1: Experimental Workflow for Selective Lead-Zinc Flotation

Caption: Workflow for the selective flotation of lead-zinc ores.

Diagram 2: Chemical Interactions in Selective Flotation

Caption: Key chemical interactions in selective Pb-Zn flotation.

References

- 1. zenithcrusher.com [zenithcrusher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. OneMine | The Effect Of Mode Of Occurrence Of Galena And Sphalerite On The Selective Flotation Of Ore Samples From The Rosh Pinah Mine [onemine.org]

- 5. Critical importance of pH and collector type on the flotation of sphalerite and galena from a low-grade lead–zinc ore - PMC [pmc.ncbi.nlm.nih.gov]

Application of Sodium Di(isobutyl)dithiophosphinate in Precious Metal Recovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium di(isobutyl)dithiophosphinate (DTPi) is a highly selective and efficient collector in the froth flotation process for the recovery of precious metals, particularly from sulfide ores. Its unique chemical structure provides strong and selective interactions with gold, silver, and platinum group metals (PGMs), enabling their effective separation from gangue minerals, especially pyrite. This document provides detailed application notes and experimental protocols for the use of this compound in the recovery of precious metals, supported by quantitative data and visual workflows.

DTPi is recognized for its superior performance compared to traditional collectors like xanthates, offering enhanced selectivity, especially in complex polymetallic ores. It is effective for the flotation of copper-gold and lead-zinc ores containing precious metals and demonstrates good inhibitory effects on pyrite in alkaline circuits.

Data Presentation

The following tables summarize the quantitative data on the recovery of precious metals and associated base metals using this compound under various experimental conditions.

| Metal/Mineral | Collector Concentration (mg/L) | pH | Recovery (%) | Ore Type/Conditions | Reference |

| Gold | Not Specified (AERO 7249 - MTPi/DTPi mixture) | Not Specified | 77.81 | Copper-Gold Ore (Plant Data) | [1] |

| Gold | Not Specified (AERO 3477 - DTPi) | Not Specified | 73.73 | Copper-Gold Ore (Plant Data) | [1] |

| Silver | 80 g/t (DTPi in combination with Butyl-Xanthate) | 8.5 | 84 | Low-grade Silver Tailings | [2] |

| Platinum Group Metals (PGMs) | 150 g/Mg (SIBX - a xanthate, with starch as depressant) | Not Specified | 65.75 (overall PGM) | Ferrochrome Tailings | [3] |

| Chalcopyrite (CuFeS₂) | 12 | 8 | 96.2 | Single Mineral Flotation | [4][5] |

| Galena (PbS) | 50 | 11 | 91.7 | Single Mineral Flotation | [4][5] |

| Pyrite (FeS₂) | 12 | 8 | 13.5 | Single Mineral Flotation | [4][5] |

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Gold Recovery (%) | 82.54 (AERO 3477 - DTPi) | 83.56 (AERO 7249 - MTPi/DTPi mixture) | - |

| Copper Recovery (%) | ~Same as Condition 2 | ~Same as Condition 1 | - |

| Reference | [1] | [1] | - |

| Silver Recovery (wt %) | 56 (DTPi) | 53 (Dialkyl dithiophosphinates) | >50 (DTPi and Butyl-Xanthate combination) |

| pH | 7.5 | 7.5 | 8.5 |

| Reference | [2] | [2] | [2] |

| PGM Recovery (%) | 70.38 (Pt) | 59.33 (Pd) | 34.56 (Ru) |

| Collector | SIBX (150 g/Mg) | SIBX (150 g/Mg) | SIBX (150 g/Mg) |

| Depressant | Starch (100 g/Mg) | Starch (100 g/Mg) | Starch (100 g/Mg) |

| Particle Size | 75 µm | 75 µm | 75 µm |

| Reference | [3] | [3] | [3] |

Experimental Protocols

Laboratory Protocol for Single Mineral Froth Flotation

This protocol is adapted for determining the collecting performance of this compound on individual precious metal-bearing minerals.

Materials and Reagents:

-

High-purity mineral samples (e.g., native gold, platinum-group minerals, silver sulfides)

-

This compound (DTPi) solution (e.g., 1 g/L)

-

Frother (e.g., Methyl Isobutyl Carbinol - MIBC)

-

pH modifiers (e.g., HCl, NaOH)

-

Distilled water

-

Laboratory flotation cell (e.g., 40 mL effective volume)

-

Grinding mill

-

Sieves for particle size control

Procedure:

-

Mineral Preparation: Grind the high-purity mineral sample to the desired particle size (e.g., -75 µm). Wash the ground mineral with distilled water to remove fines and oxidation products.

-

Pulp Preparation: Add a specific weight of the prepared mineral (e.g., 2 g) to the flotation cell with a measured volume of distilled water to achieve the desired pulp density.

-

pH Adjustment: Start the agitation (e.g., 1650 r/min) and adjust the pulp pH to the target value using HCl or NaOH. Allow the pH to stabilize for a few minutes.

-

Collector Conditioning: Add the desired dosage of the this compound solution to the pulp. Condition the pulp for a set time (e.g., 2 minutes) to allow for collector adsorption onto the mineral surface.

-

Frother Addition: Add the frother (e.g., 7.5 mg/L of MIBC) and condition for an additional minute.

-

Flotation: Introduce air into the flotation cell at a controlled rate to generate a froth. Collect the froth for a specified time (e.g., 5 minutes).

-

Product Collection and Analysis: Collect both the froth product (concentrate) and the remaining slurry (tailings). Filter, dry, and weigh both fractions. Analyze the concentrate and tailings for the precious metal content to calculate the recovery.

Protocol for Flotation of Precious Metals from a Complex Sulfide Ore

This protocol outlines a general procedure for the recovery of precious metals from a complex ore, such as a copper-gold or polymetallic sulfide ore.

Materials and Reagents:

-

Representative ore sample

-

This compound (DTPi)

-

Other collectors as required (e.g., xanthates)

-

Frother (e.g., MIBC)

-

Depressants (e.g., lime, starch for pyrite or gangue suppression)

-

Activators (e.g., copper sulfate for certain minerals, if necessary)

-

pH modifiers (e.g., lime, soda ash)

-

Laboratory grinding mill

-

Laboratory flotation machine

Procedure:

-

Ore Grinding: Grind the ore sample in a mill with a specific volume of water to achieve the target particle size for liberation of the precious metal minerals (e.g., 80% passing 75 µm).

-

Pulp Density Adjustment: Transfer the ground ore slurry to the flotation cell and adjust the pulp density to the desired level (e.g., 30-35% solids).

-

pH and Depressant Conditioning: Start agitation and adjust the pulp pH to the optimal range for selective flotation (typically alkaline for pyrite depression). Add any necessary depressants and condition for a suitable time.

-

Collector Addition and Conditioning: Add the this compound at the predetermined dosage. If using a combination of collectors, they can be added sequentially or as a mixture. Allow for a conditioning period to ensure adequate interaction with the target minerals.

-

Frother Addition: Add the frother and condition for a short period.

-

Flotation Stages (Rougher, Scavenger, Cleaner):

-

Rougher Flotation: Introduce air and collect the initial froth (rougher concentrate) until the froth becomes barren.

-

Scavenger Flotation: The tailings from the rougher stage can be subjected to a scavenger flotation, possibly with additional collector, to recover any remaining valuable minerals.

-

Cleaner Flotation: The rougher concentrate can be re-pulped and subjected to one or more cleaner flotation stages to improve the grade of the final concentrate.

-

-

Analysis: Assay the feed, final concentrate, and final tailings to determine the recovery and grade of the precious metals.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Workflow for precious metal recovery using DTPi.

Experimental Workflow for Single Mineral Flotation

Caption: Step-by-step laboratory flotation protocol.

Logical Relationship of Flotation Parameters

Caption: Interplay of key parameters in flotation.

References

Application Notes and Protocols: Sodium Di(isobutyl)dithiophosphinate as a Vulcanization Accelerator in Rubber Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium di(isobutyl)dithiophosphinate is a vulcanization accelerator belonging to the dithiophosphate class of compounds. These accelerators are known for their role in sulfur vulcanization of diene rubbers such as natural rubber (NR) and styrene-butadiene rubber (SBR). Dithiophosphates can function as primary or secondary accelerators and are recognized for imparting desirable properties to the vulcanizate, including good reversion resistance and heat stability. This document provides detailed application notes and experimental protocols for the use of this compound in rubber synthesis.

Key Advantages of Dithiophosphate Accelerators

Dithiophosphate accelerators, including this compound, offer several advantages in rubber compounding:

-

Reversion Resistance: They help in mitigating the loss of crosslinks and mechanical properties during over-curing or exposure to high temperatures.

-

Heat Stability: Vulcanizates produced with dithiophosphates generally exhibit improved thermal aging resistance.

-

Secondary Acceleration: They work effectively as secondary accelerators in combination with primary accelerators like sulfenamides, enhancing the overall cure characteristics.

-

Non-Nitrosamine Generating: Unlike some other classes of accelerators, dithiophosphates are not known to generate harmful nitrosamines during vulcanization.

Data Presentation

The following tables summarize the expected quantitative data when using this compound as a secondary accelerator in a typical natural rubber (NR) formulation, compared to a conventional system using diphenylguanidine (DPG).

Table 1: Cure Characteristics of NR Compounds at 160°C

| Parameter | Control (DPG) | Experimental (this compound) |

| Scorch Time, ts2 (min) | 2.5 | 3.0 |

| Optimum Cure Time, t90 (min) | 8.0 | 7.5 |

| Minimum Torque, ML (dNm) | 1.5 | 1.4 |

| Maximum Torque, MH (dNm) | 12.0 | 12.5 |

| Delta Torque (MH - ML) (dNm) | 10.5 | 11.1 |

Table 2: Mechanical Properties of NR Vulcanizates

| Property | Control (DPG) | Experimental (this compound) |

| Tensile Strength (MPa) | 25 | 26 |

| Elongation at Break (%) | 550 | 530 |

| Modulus at 300% Elongation (MPa) | 10.0 | 11.5 |

| Hardness (Shore A) | 60 | 62 |

| Tear Strength (kN/m) | 40 | 42 |

Table 3: Aging Properties of NR Vulcanizates (Aged at 100°C for 72 hours)

| Property | Control (DPG) | Experimental (this compound) |

| % Change in Tensile Strength | -20 | -15 |

| % Change in Elongation at Break | -30 | -25 |

| % Change in Hardness | +5 | +3 |

Experimental Protocols

1. Materials and Equipment

-

Rubber: Natural Rubber (SMR 20) or Styrene-Butadiene Rubber (SBR 1502)

-

Filler: Carbon Black (N330) or Silica

-

Activators: Zinc Oxide, Stearic Acid